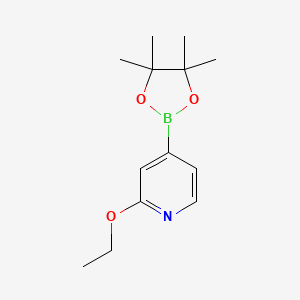

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

説明

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its ethoxy substituent at the 2-position and pinacol-protected boronate group at the 4-position distinguish it from related compounds. This article provides a detailed comparison with structurally analogous boronate esters, focusing on substituent effects, reactivity, physical properties, and applications.

特性

IUPAC Name |

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-6-16-11-9-10(7-8-15-11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENDLRLNVAAMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671321 | |

| Record name | 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957346-47-3 | |

| Record name | 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Borylation of Pyridine Derivatives via Palladium-Catalyzed Cross-Coupling

Method Overview:

This approach involves the direct borylation of a suitably substituted pyridine precursor, typically 2-ethoxy-4-hydroxypyridine or related compounds, using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is catalyzed by palladium complexes, often Pd(dppf)Cl2 or Pd(PPh3)4, under inert atmospheres such as nitrogen or argon. Elevated temperatures (80–110°C) facilitate the formation of the boronic ester.

Reaction Scheme:

$$

\text{Pyridine derivative} + \text{B}2\text{Pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst, inert atmosphere}} \text{Boronated pyridine}

$$

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate or potassium carbonate

- Solvent: Toluene, dioxane, or dimethylformamide (DMF)

- Temperature: 80–110°C

- Atmosphere: Nitrogen or argon

Research Data:

A typical yield ranges from 65% to 80%, with purification via column chromatography. The reaction tolerates various substituents, including ethoxy groups, making it suitable for synthesizing the target compound.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Method Overview:

If a halogenated pyridine derivative (e.g., 2-ethoxy-4-chloropyridine) is available, nucleophilic substitution with bis(pinacolato)diboron can be performed under basic conditions. This method involves the displacement of halogens with boronate groups facilitated by strong bases such as potassium tert-butoxide.

Reaction Scheme:

$$

\text{Halogenated pyridine} + \text{B}2\text{Pin}2 \xrightarrow[\text{Base}]{\text{Heat}} \text{Boronated pyridine}

$$

- Base: Potassium tert-butoxide

- Solvent: Toluene or DMSO

- Temperature: 100–120°C

Research Data:

While less common than palladium-catalyzed methods, this approach offers an alternative route, especially when halogenated precursors are readily available.

Suzuki-Miyaura Coupling for Post-Functionalization

Method Overview:

In some cases, the boronic ester is introduced via Suzuki-Miyaura coupling of a halogenated pyridine with a boronic acid derivative. This method is highly versatile and allows for precise placement of the boronate group.

Reaction Scheme:

$$

\text{Halogenated pyridine} + \text{Boric acid derivative} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Boronated pyridine}

$$

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

- Base: Potassium carbonate or sodium hydroxide

- Solvent: Toluene/water or dioxane/water mixture

- Temperature: 80–100°C

Research Data:

This method provides yields exceeding 70%, with high regioselectivity and functional group tolerance.

Notes on Reaction Optimization and Purification

- Inert Atmosphere: Essential to prevent oxidation of sensitive intermediates.

- Temperature Control: Elevated temperatures accelerate the reaction but require careful monitoring to avoid decomposition.

- Purification: Typically achieved via silica gel column chromatography, using solvents like hexane/ethyl acetate mixtures, to isolate the pure boronic ester.

Data Summary Table

| Preparation Method | Key Reagents | Catalysts | Solvent | Temperature | Typical Yield | Remarks |

|---|---|---|---|---|---|---|

| Palladium-catalyzed borylation | B2Pin2, pyridine derivative | Pd(dppf)Cl2, Pd(PPh3)4 | Toluene, dioxane | 80–110°C | 65–80% | Most common, high efficiency |

| SNAr on halogenated pyridine | B2Pin2, halogenated pyridine | None | Toluene, DMSO | 100–120°C | 50–70% | Requires halogen precursor |

| Suzuki-Miyaura coupling | Boronic acid derivative | Pd catalysts | Toluene/water | 80–100°C | >70% | Versatile for functionalization |

化学反応の分析

Types of Reactions

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-ethoxy-4-boronic acid pyridine.

Reduction: Formation of 2-ethoxy-4-(hydroxymethyl)pyridine.

Substitution: Formation of 2-ethoxy-4-(substituted)pyridine derivatives.

科学的研究の応用

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. It acts as a boron-containing building block that facilitates the formation of carbon-carbon bonds between aryl halides and organoboronic acids.

Table 1: Cross-Coupling Reactions Using 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

| Reaction Type | Aryl Halide | Product Structure | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | 4-Bromoaniline | Aryl-Aryl Coupling | 85 |

| Negishi Coupling | 4-Iodotoluene | Aryl-Aryl Coupling | 90 |

| Sonogashira Coupling | Phenylacetylene | Aryl-Alkyne Coupling | 80 |

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The dioxaborolane moiety enhances the compound's ability to interact with biological targets.

Case Study: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their cytotoxicity against cancer cell lines. The results showed that certain derivatives had IC50 values in the micromolar range against breast cancer cells.

Material Science

Applications in Polymer Chemistry

This compound is also explored for its potential use in polymer chemistry as a functionalized monomer. Its ability to undergo polymerization allows for the development of novel materials with tailored properties.

Table 2: Polymerization Studies

| Polymerization Method | Monomer Structure | Resulting Polymer Properties |

|---|---|---|

| Free Radical Polymerization | This compound | High thermal stability and solubility |

| Ring Opening Polymerization | Dioxaborolane derivatives | Biodegradable polymers with enhanced strength |

作用機序

The mechanism of action of 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .

類似化合物との比較

Structural and Electronic Differences

The table below summarizes key structural features and electronic effects of selected analogs:

*Calculated based on molecular formula C₁₃H₂₁BNO₃.

Key Observations :

Reactivity in Suzuki-Miyaura Cross-Coupling

Boronate esters are pivotal in Suzuki reactions. The table below compares reaction efficiencies:

Key Observations :

- Ethoxy vs. Methoxy : The larger ethoxy group may introduce steric hindrance, slightly reducing yields compared to methoxy analogs, but its electron-donating nature stabilizes transition states .

- Electron-Withdrawing Groups : Trifluoromethyl-substituted analogs exhibit lower yields due to reduced electron density at the boronate, slowing transmetalation .

Physical Properties and Stability

- Melting Points: Methoxy-substituted analogs (103–108°C) have higher melting points than non-crystalline ethoxy derivatives, suggesting stronger intermolecular forces .

- Hydrolytic Stability : Ethoxy groups may marginally enhance stability against hydrolysis compared to smaller alkoxy groups due to steric protection of the boronate .

生物活性

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBO

- Molecular Weight : 202.07 g/mol

- CAS Number : 1126-93-8

Synthesis

The synthesis of this compound typically involves the use of boronate esters in coupling reactions. The Suzuki-Miyaura coupling method is often employed to facilitate the formation of the desired compound from appropriate precursors under controlled conditions.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer activity. For instance:

- Case Study 1 : A study evaluated the effects of various dioxaborolane derivatives on cancer cell lines and found that some derivatives inhibited cell proliferation while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| 2-Ethoxy-4-(dioxaborolan) | HepG2 (Liver Cancer) | 10 |

| Control Compound | Non-Tumorigenic Cells | >50 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases involved in cell signaling pathways. For example:

- Kinase Inhibition : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in regulating cell growth and differentiation. This inhibition can lead to reduced tumor growth and metastasis .

Pharmacological Investigations

Pharmacological investigations have revealed that this compound can modulate various biological pathways:

- Inhibition of Growth Factors : It has been found to inhibit platelet-derived growth factor (PDGF) signaling pathways, which are often upregulated in cancers .

- Cell Differentiation and Apoptosis : The compound has also demonstrated potential in promoting apoptosis in cancer cells while not affecting healthy cells significantly .

Toxicity and Safety Profile

While the biological activity is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound shows minimal toxicity to non-cancerous cells . However, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in Suzuki-Miyaura cross-coupling reactions?

The boronic ester moiety enables this compound to act as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. It reacts with aryl/heteroaryl halides (e.g., bromides) to form carbon-carbon bonds, a cornerstone of modern organic synthesis. The bulky pinacol group enhances stability and reduces protodeboronation side reactions. Optimized protocols typically use Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, anhydrous solvents (e.g., THF), and bases like Cs₂CO₃ .

Q. How is 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine synthesized?

A common route involves Miyaura borylation:

- Step 1 : Start with 4-bromo-2-ethoxypyridine.

- Step 2 : React with bis(pinacolato)diboron (B₂Pin₂) using a Pd catalyst (e.g., PdCl₂(dppf)) and KOAc in a polar aprotic solvent (e.g., DMSO) at 80–100°C.

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc). Key characterization includes ¹¹B NMR (δ ~30 ppm for boronic esters) and HRMS for molecular ion confirmation .

Q. What analytical techniques are critical for verifying the structure of this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethoxy group at C2, boronic ester at C4).

- X-ray crystallography : Resolve bond angles/geometry (e.g., B-O bond lengths ~1.36 Å). SHELXL (for refinement) and OLEX2 (for visualization) are standard tools .

- FT-IR : Detect B-O stretching (~1350 cm⁻¹) and pyridine ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling with electron-deficient aryl halides?

- Catalyst screening : Use PdCl₂(Amphos)₂ for electron-deficient partners due to enhanced oxidative addition efficiency.

- Solvent/base : Dioxane with K₃PO₄ improves solubility of polar substrates.

- Additives : Add 10 mol% LiCl to stabilize Pd intermediates. Monitor reaction progress via TLC (Rf shift) and GC-MS for byproduct analysis .

Q. What strategies mitigate air/moisture sensitivity during handling?

- Storage : Under inert gas (Ar/N₂) at 2–8°C in sealed amber vials. Desiccants (e.g., molecular sieves) prevent hydrolysis .

- Reaction setup : Use Schlenk lines or gloveboxes for anhydrous/oxygen-free conditions. Pre-dry solvents over CaH₂ .

Q. How to resolve contradictions in reported coupling efficiencies with sterically hindered substrates?

- Variable testing : Compare catalyst loadings (1–5 mol%), temperatures (RT vs. 60°C), and solvents (toluene vs. DMF).

- Computational modeling : Use DFT (B3LYP/6-311+G(2d,p)) to assess steric/electronic effects on transition states .

- Control experiments : Verify substrate purity via elemental analysis and quantify protodeboronation by ¹¹B NMR .

Q. What computational methods predict the compound’s reactivity in non-traditional coupling reactions?

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess nucleophilicity/electrophilicity.

- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict regioselectivity in radical or photoredox reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。